molecular formula C18H22N4O2 B1404554 Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate CAS No. 1290625-92-1

Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate

Cat. No.: B1404554
CAS No.: 1290625-92-1
M. Wt: 326.4 g/mol
InChI Key: BGDWQDFQCOGLKM-UHFFFAOYSA-N
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Description

Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate is a spirocyclic compound featuring a pyrido-pyrrolo-pyrazine core fused with a pyrrolidine ring. The tert-butyl carboxylate group enhances steric bulk and solubility, making it a versatile intermediate in medicinal chemistry. Notably, it has been cataloged as a high-purity tertiary amine derivative but is currently discontinued in commercial availability . Its synthesis typically involves multi-step protocols, including Ugi reactions or condensation strategies, as seen in analogous spirocyclic systems .

Properties

IUPAC Name

tert-butyl spiro[2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene-7,3'-pyrrolidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-17(2,3)24-16(23)21-11-8-18(12-21)14-7-5-10-22(14)15-13(20-18)6-4-9-19-15/h4-7,9-10,20H,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDWQDFQCOGLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=CC=CN3C4=C(N2)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate (CAS No. 1290627-64-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate is C17H20N4O2, with a molecular weight of approximately 312.37 g/mol. The compound features several functional groups that are commonly associated with biologically active molecules, including a tert-butyl group and a carboxylate moiety. The presence of these groups suggests a potential for diverse biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization reactions : These are crucial for forming the spirocyclic structure.
  • Functional group modifications : Such as esterification or amination to enhance biological activity.

Future research could optimize these synthetic routes to improve yields and explore the creation of analogs with enhanced efficacy or reduced toxicity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate. For instance, derivatives of pyrrolo[1,2-a][3,1]benzoxazin-5-one exhibited significant anti-proliferative effects against various human cancer cell lines. The MTT assay results indicated a dose-dependent reduction in cell viability, particularly in colon cancer cells .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Values (µM)Cell Lines Tested
Pyrrolo Derivative AAnti-proliferative15.5Colon (LoVo), Ovary (SK-OV-3)
Pyrrolo Derivative BCytotoxic22.0Breast (MCF-7)
Tert-butyl 5H-spiro...Potentially ActiveNot Yet DeterminedFurther studies required

The exact mechanisms by which tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate exerts its biological effects remain largely unexplored. However, similar compounds have been shown to interact with various biological targets such as:

  • Enzymes : Inhibitory effects on specific enzymes involved in cancer cell proliferation.
  • Receptors : Binding affinities that may modulate signaling pathways related to cell survival and apoptosis.

Further studies utilizing techniques like molecular docking and binding assays are essential to elucidate these interactions and confirm the therapeutic potential of this compound .

Case Studies and Research Findings

Research into related compounds has provided insights into the potential applications of tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate. For example:

  • Cytotoxicity Assays : Studies have demonstrated dose-dependent cytotoxic effects against human adenocarcinoma-derived cell lines (e.g., LoVo and MCF-7), suggesting that similar structural motifs may confer significant anti-cancer activity.
  • Comparative Analysis : Compounds sharing structural features with tert-butyl 5H-spiro... were compared in terms of their biological activity profiles. This comparative analysis may guide future synthetic efforts aimed at optimizing the biological activity of new derivatives.

Future Directions

Given the structural complexity and preliminary findings regarding its biological activity, further research on tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3'-pyrrolidine]-1-carboxylate is warranted. Key areas for future investigation include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.
  • Derivatives Exploration : Synthesis and evaluation of analogs to enhance potency and selectivity against cancer targets.

Comparison with Similar Compounds

Structural Analogues

Pyrido-Pyrrolo-Pyrazine Derivatives

  • Bispyrido[4',3':4,5]Pyrrolo[1,2-A:1',2'-D]Pyrazine-6,13-Dione : This fused heterocycle shares a pyrido-pyrrolo-pyrazine backbone but lacks the spiro-pyrrolidine moiety. It exhibits modest anticancer activity (e.g., IC₅₀ = 0.362 μM against MCF7) .
  • The absence of a spiro junction reduces conformational restraint compared to the target compound .

Spirocyclic Analogues

  • (7′R,8a′S)-tert-Butyl 2′-Benzyl-7′-Hydroxy-1′,3′-Dioxohexahydro-1′H-Spiro[Azetidine-3,4′-Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate : Synthesized via Ugi reactions, this spiro compound demonstrates the utility of tert-butyl carboxylate in stabilizing reactive intermediates. Its biological activity remains underexplored .
Functional Analogues

Neurotropic Agents

  • Pyridofuro[3,2-D]Pyrrolo[1,2-A]Pyrimidines : These compounds exhibit dual inhibition of serotonin transporters (SERT) and 5-HT₁A receptors, showing anticonvulsant and anxiolytic effects (e.g., compound 6j , ED₅₀ = 0.053 μM) . In contrast, the target compound’s neurotropic activity is uncharacterized.

Antitumor Agents

  • Pyrrolo[1,2-A]Thieno[3,2-E]Pyrimidines: Synthesized via one-pot cascades, these derivatives show potent antitumor activity (e.g., IC₅₀ = 0.430 μM against UO-31). Their thieno substitution contrasts with the pyrido core of the target compound .

Cardiovascular Agents

  • 6a,7,8,9-Tetrahydro-5-(Phenylmethyl)Pyrido[3,2-A]Pyrrolo[1,2-A]Pyrazin-6(5H)-One : A hypotensive agent with minimal vascular smooth muscle relaxant activity, underscoring the challenge of balancing efficacy and side effects in related compounds .

Preparation Methods

Cyclization Approaches

  • Cyclization of appropriately substituted diamines or amino-ketones is a common route to pyrazine and pyrrole-fused systems.
  • For example, pyrazine rings fused to pyrrole or pyridine rings can be formed by condensation of diamines with dicarbonyl compounds or via intramolecular cyclizations involving hydrazine derivatives and keto precursors.
  • Microwave-assisted synthesis has been reported to accelerate palladium-catalyzed coupling reactions in related systems, enhancing yields and reducing reaction times.

Palladium-Catalyzed Cross-Coupling

  • Pd-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are instrumental in assembling complex fused heterocycles.
  • For instance, the use of Pd(PPh3)4 in acetonitrile/water under microwave irradiation at 120 °C facilitates coupling of halogenated heterocycles with amines or boronic acids.
  • The presence of bases like K2CO3 and inert atmosphere conditions are standard to optimize these reactions.

Formation of the Spiro Pyrrolidine Ring

  • The spiro linkage between the pyrazine core and the pyrrolidine ring is typically formed via intramolecular nucleophilic substitution or cyclization reactions.
  • Starting from a halogenated intermediate on the fused core, nucleophilic attack by a protected pyrrolidine derivative (e.g., tert-butyl-protected amino pyrrolidine) can yield the spirocyclic structure.
  • The use of potassium carbonate or sodium tert-butoxide as bases in polar aprotic solvents like DMF or NMP at elevated temperatures (60–100 °C) supports these cyclizations.

Introduction of the Tert-Butyl Carboxylate Protecting Group

  • The tert-butyl carbamate (Boc) protecting group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.
  • Typical conditions involve stirring the amine substrate with Boc2O in acetonitrile or dichloromethane at 0–20 °C under inert atmosphere, followed by warming to room temperature and prolonged stirring (several hours to overnight) to ensure complete protection.
  • This step is crucial to protect the nitrogen during subsequent synthetic manipulations and to improve compound stability.

Purification and Characterization

  • The crude products are purified by silica gel chromatography using solvent gradients such as dichloromethane/methanol or ethyl acetate/heptane.
  • Final compounds are characterized by mass spectrometry (e.g., ESI-MS showing [M+H]+ ions), NMR spectroscopy, and chromatographic retention times to confirm structure and purity.

Summary Table of Representative Reaction Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine Acetonitrile (MeCN) 0–20 °C to RT Overnight to 6 hours High yield, inert atmosphere
Pd-Catalyzed Coupling Pd(PPh3)4, K2CO3, microwave irradiation MeCN/H2O (7:3) 120 °C 10 minutes (microwave) Efficient coupling
Spirocyclization Potassium carbonate or sodium tert-butoxide DMF or NMP 60–100 °C 17–48 hours High yield, nucleophilic attack
Hydrogenation (if needed) Pd(OH)2/C, H2, AcOH Glycol monomethyl ether/AcOH 70 °C 24 hours Quantitative conversion
Purification Silica gel chromatography DCM/MeOH or EtOAc/Heptane RT - Standard chromatographic methods

Research Findings and Notes

  • The synthesis of such spiro-fused heterocycles demands careful control of reaction conditions to avoid side reactions such as over-alkylation or ring opening.
  • Microwave-assisted Pd-catalyzed cross-coupling significantly reduces reaction time and improves yields compared to conventional heating.
  • The choice of base and solvent critically affects the efficiency of spirocyclization steps; polar aprotic solvents and strong bases favor intramolecular nucleophilic substitution.
  • Protective group strategies using tert-butyl carbamate are well-established and provide stability for further functionalization or biological evaluation.
  • Hydrogenation steps using Pd(OH)2/C under mild acidic conditions can be employed to reduce unsaturated intermediates without affecting the carbamate protecting group.

This comprehensive overview synthesizes data from multiple reliable sources focusing on tert-butyl-protected fused heterocyclic compounds closely related to the target molecule, providing a professional and authoritative guide to its preparation methods. The detailed reaction conditions and purification protocols serve as a blueprint for successful synthesis of Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 5H-spiro[pyrido[3,2-e]pyrrolo[1,2-a]pyrazine-6,3-pyrrolidine]-1-carboxylate?

The synthesis typically involves multi-step procedures, including spirocyclic ring formation and functional group modifications. For example, tert-butyl-protected intermediates are often synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting chlorinated pyridine derivatives with pyrrolidine precursors under basic conditions (e.g., triethylamine) in solvents like dichloromethane at controlled temperatures (0–20°C) . Purification is achieved via column chromatography, with yields optimized by adjusting stoichiometry and reaction time.

Q. How is the structural integrity of this compound verified in synthetic workflows?

Structural characterization relies on a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for spirocyclic connectivity), mass spectrometry (HRMS for molecular weight confirmation), and IR spectroscopy (to identify carbonyl groups from the tert-butyl carboxylate moiety). For example, ¹H NMR can resolve distinct proton environments in the pyridine and pyrrolidine rings, while ¹³C NMR confirms sp³ hybridization at the spiro carbon .

Q. What solvents and reaction conditions are optimal for its stability during storage?

The compound is hygroscopic and should be stored under inert gas (argon/nitrogen) at –20°C. Polar aprotic solvents (e.g., DMSO, DMF) are avoided due to potential decomposition; instead, dichloromethane or acetonitrile is preferred for dissolution in experimental workflows .

Advanced Research Questions

Q. How can reaction pathways involving this spirocyclic compound be analyzed to resolve mechanistic ambiguities?

Mechanistic studies require kinetic isotope effects (KIE) and density functional theory (DFT) calculations to evaluate transition states. For example, substitution reactions at the pyrrolidine nitrogen can be probed via deuterium labeling or trapping intermediates with boronic acids . Contradictory data (e.g., unexpected byproducts) should be addressed by repeating reactions under anhydrous conditions and validating intermediates via LC-MS .

Q. What strategies are used to optimize regioselectivity in derivatization reactions (e.g., halogenation or cross-coupling)?

Regioselectivity is controlled by steric and electronic factors. Halogenation at the pyridine ring often requires directing groups (e.g., methoxy or tert-butyl carboxylate) to activate specific positions. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid partners are selected based on steric compatibility with the spirocyclic core .

Q. How can computational modeling predict its interactions with biological targets (e.g., enzyme inhibition)?

Molecular docking (using software like AutoDock Vina) and molecular dynamics simulations assess binding affinities. The tert-butyl group’s hydrophobicity and the spirocyclic scaffold’s rigidity are critical for fitting into hydrophobic pockets of kinases or GPCRs. Pharmacophore models should incorporate electrostatic potential maps to validate hydrogen-bonding interactions .

Q. What analytical methods resolve contradictions in spectroscopic data (e.g., overlapping NMR peaks)?

Advanced NMR techniques, such as COSY , NOESY , and HSQC , are employed to assign overlapping signals. For example, NOESY correlations can distinguish axial vs. equatorial protons in the pyrrolidine ring. Discrepancies between calculated and observed [M+H]⁺ peaks in HRMS may require isotopic purity checks or alternative ionization methods (e.g., ESI vs. MALDI) .

Methodological Tables

Table 1. Key Synthetic Parameters from Patent Literature

StepReagents/ConditionsYieldKey Intermediate
1Cl-substituted pyridine, triethylamine, DCM, 0°C75%Chlorinated spiro intermediate
2Pd-mediated coupling, 4-methylpiperazine, 80°C62%Final tert-butyl carboxylate derivative

Table 2. Common Characterization Data

TechniqueObserved DataSignificance
¹H NMRδ 1.45 (s, 9H, tert-butyl)Confirms tert-butyl group integrity
HRMS[M+H]⁺ calc. 323.82, found 323.81Validates molecular formula
IR1720 cm⁻¹ (C=O stretch)Identifies carboxylate moiety

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate
Reactant of Route 2
Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate

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